molecular formula C17H14BrNO B5811808 1-[3-(4-bromophenyl)acryloyl]indoline

1-[3-(4-bromophenyl)acryloyl]indoline

Cat. No.: B5811808
M. Wt: 328.2 g/mol
InChI Key: LHTSZRYYKDUARE-JXMROGBWSA-N
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Description

1-[3-(4-Bromophenyl)acryloyl]indoline is a synthetic small molecule featuring an indoline core linked to a 4-bromophenyl group via an acryloyl bridge. The 4-bromophenyl moiety introduces electron-withdrawing characteristics and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2,3-dihydroindol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c18-15-8-5-13(6-9-15)7-10-17(20)19-12-11-14-3-1-2-4-16(14)19/h1-10H,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTSZRYYKDUARE-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

Indoline vs. Indole Derivatives
  • 1-[3-(4-Bromophenyl)acryloyl]indoline : The saturated indoline core likely enhances conformational stability compared to indole derivatives. For example, 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile () exhibits a planar indole ring system with a dihedral angle of 58.85° between the indole and bromophenyl rings, influencing π-π stacking and target interactions .
Isoindoline-1,3-dione Derivatives
  • Compound 3 (): 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione replaces the indoline core with an isoindoline-1,3-dione moiety.
  • Impact : The isoindoline-1,3-dione group may enhance interactions with charged residues in enzymatic pockets, as seen in cholinesterase inhibition assays .
Anti-Inflammatory Activity
  • 1,3,4-Oxadiazole Derivatives (): Compounds IIIa and IIIb, featuring 4-bromophenyl and oxadiazole groups, showed 59.5–61.9% suppression of carrageenan-induced paw edema at 100 mg/kg. Their Severity Index (SI) values (0.75–0.83) were lower than indomethacin (SI = 2.67), indicating reduced toxicity .
Cytotoxic Activity
  • Seco-Cyclopropylindole Derivatives (): Compounds with sulfonyl substituents (e.g., 5-O-methylsulfonyl) demonstrated cytotoxicity against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines, comparable to doxorubicin .
  • Comparison : The 4-bromophenyl group in the target compound could similarly enhance DNA intercalation or topoisomerase inhibition, but cytotoxic activity remains unverified.

Physicochemical Properties

Solubility and Lipophilicity
  • Diphenyl Acetamide Derivatives (): The 4-bromophenyl acryloyl-phenoxy-diphenylacetamide structure includes a polar acetamide group, likely improving aqueous solubility compared to the indoline-based compound .
  • Impact : The indoline core’s lower polarity may reduce solubility but enhance blood-brain barrier penetration.
Halogen Substituent Effects
  • 1-[(4-Chlorophenyl)acetyl]indoline (): Replacing bromine with chlorine reduces molecular weight (271.74 g/mol vs.

Structural Conformation

  • Crystallographic Data (–9): The dihedral angle between aromatic rings in 1-(4-bromophenyl)indole derivatives ranges from 58.85° to 2.66°, influencing steric interactions . (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate () adopts a planar conformation due to the acrylate ester, facilitating membrane permeability .

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